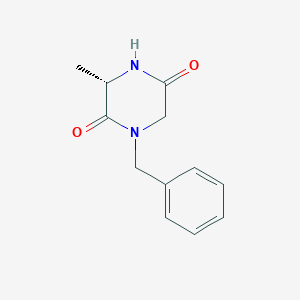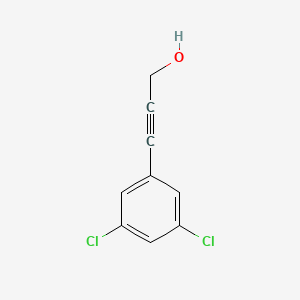![molecular formula C9H10F3NO B6318394 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol CAS No. 1595889-36-3](/img/structure/B6318394.png)
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is a compound that contains a trifluoromethyl group and a pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2 .
Chemical Reactions Analysis
Trifluoromethylpyridines, including 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, have been used in the development of many agrochemical and pharmaceutical compounds . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
科学的研究の応用
Agrochemical Industry
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol: and its derivatives play a significant role in the agrochemical industry. They are primarily used in the development of pesticides and herbicides that protect crops from pests and diseases. The trifluoromethyl group in these compounds is known to enhance the biological activity, making them more effective as agrochemicals .
Pharmaceutical Development
In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of various drugs. Its derivatives have been found in antiviral and antitumor agents, with a number of them currently undergoing clinical trials. The unique physicochemical properties conferred by the trifluoromethyl group are believed to contribute to the therapeutic efficacy of these drugs .
Materials Science
The compound’s derivatives are also explored in materials science for their potential use in creating novel materials. Their unique properties can contribute to the development of advanced materials with specific desired characteristics, such as increased durability or enhanced electrical conductivity .
Catalysis
In catalysis, 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol derivatives can act as catalysts or components of catalyst systems. They are involved in various chemical reactions where they can increase the rate of reaction without being consumed in the process .
Molecular Recognition
The compound’s derivatives are studied for their ability to bind selectively to specific molecules, which is crucial in molecular recognition processes. This application is particularly relevant in the design of sensors and assays for detecting the presence of various substances .
Natural Product Synthesis
Finally, these derivatives are valuable in the synthesis of natural products. They can be used to introduce fluorine atoms into complex organic molecules, which can significantly alter the physical and chemical properties of these natural products, potentially leading to new applications .
Safety and Hazards
The safety data sheet for a similar compound, Chloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
Trifluoromethylpyridines, including 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
作用機序
Mode of Action
Based on the mode of action of similar compounds, it is likely that this compound interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to cell death .
Pharmacokinetics
The strength of the carbon-fluorine bond in trifluoromethyl-containing compounds generally confers stability, suggesting that this compound may have good bioavailability .
Result of Action
Based on the action of similar compounds, it can be inferred that this compound may lead to cell death by disrupting energy production through the inhibition of mitochondrial complex i .
Action Environment
It is known that the physicochemical properties of fluorine and the unique characteristics of the pyridine moiety in trifluoromethylpyridine compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
特性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5,8,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFLSAFBXHFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

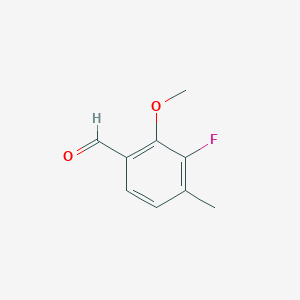
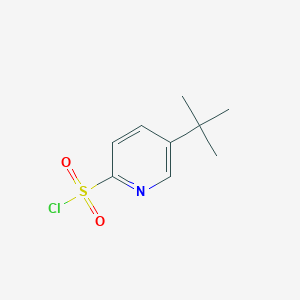
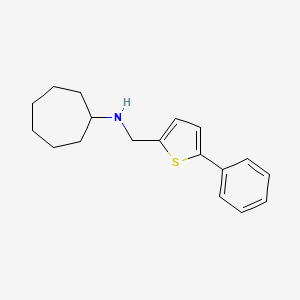
![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)
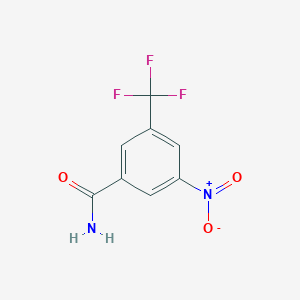
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

